A-Methyldigoxin -

A-Methyldigoxin

Catalog Number: EVT-13960804
CAS Number:
Molecular Formula: C42H66O14
Molecular Weight: 795.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A-Methyldigoxin, also known as beta-methyl digoxin, is a cardiac glycoside derived from digoxin. It is primarily used in the treatment of congestive heart failure and cardiac arrhythmias. The compound differs from digoxin by the presence of a methyl group at the 4 position of the digitoxose residue, which enhances its pharmacological properties. A-Methyldigoxin belongs to the class of organic compounds known as cardenolides, characterized by their steroid structure and glycosidic components.

Source

A-Methyldigoxin is synthesized from digoxin, which is obtained from the leaves of the Digitalis lanata plant. The compound has been studied for its effects on cardiac function and has shown promise in enhancing stroke volume and improving heart contractility.

Classification
  • Chemical Class: Cardenolide glycosides
  • Molecular Formula: C42H66O14
  • Molecular Weight: 794.97 g/mol
  • Drug Class: Cardiac glycosides, antiarrhythmic agents
Synthesis Analysis

A-Methyldigoxin can be synthesized through selective methylation of digoxin using various methods. One notable process involves the use of dimethyl sulfate as a methylating agent in the presence of strontium hydroxide and an inert solvent mixture of dimethylformamide and toluene.

Methods

  1. Selective Methylation:
    • Digoxin is dissolved in a dimethylformamide/toluene mixture.
    • Strontium hydroxide is added as a base.
    • Dimethyl sulfate is introduced dropwise at controlled temperatures (typically between -15°C to +10°C).
    • The reaction mixture is then concentrated, and unreacted digoxin is removed through solvent partitioning.
  2. Purification:
    • The resulting A-Methyldigoxin is purified via column chromatography on silica gel.
    • Final products are often recrystallized from solvents like acetone for enhanced purity.
Molecular Structure Analysis

The molecular structure of A-Methyldigoxin features a steroid nucleus with multiple hydroxyl groups and a glycosidic linkage to a sugar moiety.

Chemical Reactions Analysis

A-Methyldigoxin undergoes various chemical reactions that can affect its pharmacological properties.

Types of Reactions

  1. Oxidation:
    • Can be oxidized to form metabolites using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can occur using sodium borohydride, though these are less common.
  3. Substitution:
    • The methyl group can be substituted under specific conditions, allowing for further derivatization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Sodium borohydride
  • Solvents: Dimethylformamide, dimethyl sulfoxide
  • Bases: Potassium carbonate, sodium hydride
Mechanism of Action

A-Methyldigoxin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase, an essential enzyme in cardiac cells.

Process and Data

  1. Inhibition of Sodium/Potassium Pump:
    • This inhibition leads to increased intracellular sodium concentrations.
    • Elevated sodium levels promote calcium influx through sodium-calcium exchange mechanisms.
  2. Increased Cardiac Contractility:
    • The resultant increase in intracellular calcium enhances myocardial contractility, improving cardiac output.
  3. Therapeutic Effects:
    • At therapeutic doses, A-Methyldigoxin improves heart function with minimal adverse effects observed in clinical studies.
Physical and Chemical Properties Analysis

A-Methyldigoxin exhibits specific physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Stable under controlled conditions but may degrade over time if exposed to moisture or heat.
  • Melting Point: Characteristic melting point determined during purification processes.
Applications

A-Methyldigoxin has significant applications in clinical settings:

  • Cardiovascular Therapy: Used in treating acute and chronic heart failure due to its ability to enhance myocardial contractility.
  • Arrhythmia Management: Effective in managing various forms of cardiac arrhythmias by stabilizing heart rhythm.

Research continues into additional therapeutic uses and potential modifications to improve efficacy and reduce side effects.

Introduction to A-Methyldigoxin: Nomenclature and Historical Development

Structural and Functional Relationship to Digitalis Glycosides

A-Methyldigoxin (β-methyldigoxin, medigoxin) is a semisynthetic cardiac glycoside derived from the naturally occurring digoxin, which originates from the foxglove plant Digitalis lanata. Its chemical name is 3β-[(O-2,6-dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide, reflecting the introduction of a methyl group at the C-4 position of the terminal digitoxose sugar moiety [5] [8]. This structural modification differentiates it from its parent compound, digoxin (C~41~H~64~O~14~), resulting in the molecular formula C~42~H~66~O~14~ and a molecular weight of 794.97 g/mol [5] [8].

Like all cardiac glycosides, A-methyldigoxin maintains the core structural domains essential for pharmacological activity:

  • A steroid nucleus (cyclopentanoperhydrophenanthrene) providing structural rigidity
  • An unsaturated lactone ring (5-membered in cardenolides like digoxin/methyldigoxin) attached at C-17, crucial for Na⁺/K⁺-ATPase binding
  • Sugar residues (tri-digitoxose chain in digoxin derivatives) attached at C-3, influencing pharmacokinetics [4] [9] [10]

The methyl group enhances lipophilicity compared to digoxin, significantly altering absorption and distribution properties while preserving the molecule’s high-affinity binding to the extracellular domain of Na⁺/K⁺-ATPase. This binding initiates the pharmacological cascade: inhibition of sodium-potassium exchange, increased intracellular sodium, and subsequent calcium accumulation via Na⁺/Ca²⁺ exchange, culminating in positive inotropic effects [4] [10].

Table 1: Nomenclature of A-Methyldigoxin

Nomenclature TypeDesignation
Systematic IUPAC Name3β-[(O-2,6-dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide
Synonymsβ-Methyldigoxin, Medigoxin, Metildigoxin
CAS Registry Number30685-43-9
Trade Names (Historical)Lanitop®, Medigoxin
Molecular FormulaC~42~H~66~O~14~
Molecular Weight794.97 g/mol

Historical Context: Derivation from Digoxin for Enhanced Pharmacokinetic Profiles

The development of A-methyldigoxin in the 1970s was driven by recognized limitations of digoxin therapy, particularly its narrow therapeutic index and variable bioavailability (60-80% oral absorption). Digoxin’s pharmacokinetics were complicated by extensive metabolism by gut bacteria (e.g., Eubacterium lentum), renal excretion dependence (50-70% eliminated unchanged), and a half-life (~36 hours) requiring frequent dosing adjustments in renal impairment [6] [8] [9].

A-methyldigoxin was engineered to address these issues through targeted molecular modification. The 4′-O-methylation of the terminal digitoxose sugar aimed to:

  • Increase lipophilicity: Enhancing membrane permeability and intestinal absorption
  • Reduce bacterial degradation: Shielding the glycosidic bond from hydrolytic gut flora
  • Modulate renal excretion: Altering tubular secretion and reabsorption dynamics [5] [7]

Early pharmacokinetic studies confirmed these advantages. Oral bioavailability approached 90-95% due to near-complete absorption in the proximal small intestine, reducing the impact of gut flora variability. More significantly, renal clearance studies demonstrated that methyldigoxin’s elimination was less dependent on glomerular filtration rate than digoxin. A pivotal 1993 study by Ohta et al. showed that while digoxin renal clearance decreased linearly with creatinine clearance (CL~CR~), methyldigoxin clearance exhibited a shallower decline (slope 44% of digoxin’s), indicating preserved non-renal elimination pathways even in moderate renal impairment (CL~CR~ >50 mL/min/1.48m²) [7]. This property promised reduced dosing adjustments in patients with fluctuating renal function.

Table 2: Key Pharmacokinetic Advantages of A-Methyldigoxin Over Digoxin

ParameterDigoxinA-MethyldigoxinClinical Implication
Oral Bioavailability60-80%90-95%More predictable plasma concentrations
Gut Flora MetabolismSignificant (↑ dihydrodigoxin)MinimalReduced inter-patient variability
Renal Clearance Slope*1.00.44Lower dose adjustment need in renal impairment
Protein Binding~25%~30%Slightly higher tissue distribution
Primary EliminationRenal (50-70%)Renal/MetabolicBroader safety margin

Slope of renal clearance vs. creatinine clearance relationship [7]

Properties

Product Name

A-Methyldigoxin

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

InChI

InChI=1S/C42H66O14/c1-20-37(47)31(49-6)18-36(51-20)56-39-22(3)53-35(17-30(39)44)55-38-21(2)52-34(16-29(38)43)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(45)41(5)26(10-12-42(27,41)48)23-13-33(46)50-19-23/h13,20-22,24-32,34-39,43-45,47-48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1

InChI Key

JMBCGBLJEROJPQ-PEQKVOOWSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.